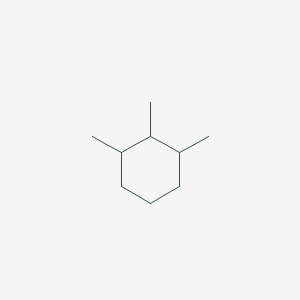

1,2,3-Trimethylcyclohexane

Descripción

The exact mass of the compound 1,2,3-Trimethylcyclohexane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,2,3-Trimethylcyclohexane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2,3-Trimethylcyclohexane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

1,2,3-trimethylcyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18/c1-7-5-4-6-8(2)9(7)3/h7-9H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQTVJLHNWPRPPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(C1C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10862732 | |

| Record name | 1,2,3-Trimethylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10862732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1678-97-3, 1678-81-5, 1839-88-9 | |

| Record name | 1,2,3-Trimethylcyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1678-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | cis,trans,cis-1,2,3-Trimethylcyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001678815 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3-Trimethylcyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001678973 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis,cis,cis-1,2,3-Trimethylcyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001839889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3-Trimethylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10862732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3-trimethylcyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.308 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Stereoisomers of 1,2,3-Trimethylcyclohexane

Abstract

1,2,3-Trimethylcyclohexane, a saturated cyclic hydrocarbon with the molecular formula C₉H₁₈, presents a compelling case study in stereoisomerism. The presence of three contiguous stereocenters on a cyclohexane (B81311) ring gives rise to a rich variety of spatial arrangements, influencing the molecule's physical, chemical, and biological properties. A thorough understanding of these stereoisomers is paramount for applications in stereoselective synthesis, conformational analysis, and drug design, where specific three-dimensional structures can dictate molecular interactions and efficacy. This technical guide provides a comprehensive exploration of the stereoisomers of 1,2,3-trimethylcyclohexane, including their classification, conformational analysis, and key experimental data.

Introduction to Stereoisomerism in 1,2,3-Trimethylcyclohexane

The cyclohexane ring substituted with three methyl groups at positions 1, 2, and 3 contains three chiral centers. Theoretically, this could result in 2³ or eight possible stereoisomers. However, due to elements of symmetry in certain configurations, the actual number of unique stereoisomers is four: two pairs of enantiomers and two meso compounds.[1][2] These are categorized based on the relative orientation of the methyl groups with respect to the plane of the cyclohexane ring, using cis (same side) and trans (opposite sides) nomenclature.

The four geometric isomers are:

-

(±)-cis,cis,trans-1,2,3-Trimethylcyclohexane (a pair of enantiomers)

-

(±)-cis,trans,cis-1,2,3-Trimethylcyclohexane (a pair of enantiomers)

-

cis,cis,cis-1,2,3-Trimethylcyclohexane (a meso compound)

-

trans,trans,trans-1,2,3-Trimethylcyclohexane (a meso compound)[1]

Stereochemical Relationships and Nomenclature

The stereoisomers of 1,2,3-trimethylcyclohexane can be systematically classified based on their chirality and relationship to one another.

-

Chiral Isomers (Enantiomeric Pairs):

-

Achiral Isomers (Meso Compounds):

-

cis,cis,cis-1,2,3-Trimethylcyclohexane: This isomer possesses a plane of symmetry, rendering it achiral despite the presence of stereocenters. It is therefore classified as a meso compound.[1]

-

trans,trans,trans-1,2,3-Trimethylcyclohexane: This isomer is also a meso compound due to internal symmetry.[1]

-

The relationships between these stereoisomers are illustrated in the diagram below. Enantiomers are non-superimposable mirror images, while diastereomers are stereoisomers that are not mirror images of each other. Each chiral isomer is a diastereomer of the two meso compounds.

Conformational Analysis

The stability of the 1,2,3-trimethylcyclohexane stereoisomers is primarily dictated by the conformational preferences of the methyl groups on the chair form of the cyclohexane ring. Substituents in the equatorial position are generally more stable than in the axial position due to the avoidance of 1,3-diaxial interactions.

-

cis,cis,cis-1,2,3-Trimethylcyclohexane: In one chair conformation, this isomer has one axial and two equatorial methyl groups (a,e,e). The ring-flipped conformer has two axial and one equatorial methyl group (e,a,a). The (a,e,e) conformation is significantly more stable.

-

cis,trans,cis-1,2,3-Trimethylcyclohexane: One chair conformation places the methyl groups in an equatorial-axial-equatorial (e,a,e) arrangement.[3] Its ring-flipped counterpart has an axial-equatorial-axial (a,e,a) arrangement.[3] The (e,a,e) conformer is the more stable of the two.[1]

-

cis,cis,trans-1,2,3-Trimethylcyclohexane: Both chair conformations of this isomer have one axial and two equatorial methyl groups (a,e,e) or two axial and one equatorial methyl group (e,a,a) after a ring flip. The (a,e,e) conformer is more stable.[1]

-

trans,trans,trans-1,2,3-Trimethylcyclohexane: One chair conformation has all three methyl groups in the highly stable all-equatorial (e,e,e) positions.[1] The alternative conformation, with all three methyl groups in axial (a,a,a) positions, is vastly less stable due to significant steric strain.[1]

Quantitative Data

The physical properties of the geometric isomers of 1,2,3-trimethylcyclohexane were first systematically investigated by Bussert, Greenlee, Derfer, and Boord in 1956.[1] A summary of their findings is presented in the table below.

| Isomer | Boiling Point (°C at 760 mmHg) | Density (g/mL at 20°C) | Refractive Index (n²⁰D) |

| cis,cis,cis | 145.6 | 0.7963 | 1.4390 |

| cis,cis,trans | 148.2 | 0.8021 | 1.4403 |

| cis,trans,cis | 145.8 | 0.7898 | 1.4348 |

| Data sourced from Bussert et al. (1956) as cited in BenchChem.[1] |

Experimental Protocols

The synthesis and characterization of 1,2,3-trimethylcyclohexane stereoisomers require specific methodologies to ensure stereochemical control and accurate analysis.

Synthesis of Geometric Isomers

The foundational synthetic routes for the geometric isomers were established by Bussert, Greenlee, Derfer, and Boord (1956).[1]

Synthesis of cis,cis,cis-1,2,3-Trimethylcyclohexane: This isomer is typically prepared via the catalytic hydrogenation of 1,2,3-trimethylbenzene (B126466) (hemimellitene).[1]

-

Protocol (adapted from Bussert et al., 1956):

-

A solution of 1,2,3-trimethylbenzene in a suitable solvent, such as glacial acetic acid, is placed in a high-pressure autoclave.

-

A platinum oxide (Adams' catalyst) or rhodium-on-alumina catalyst is added to the solution.

-

The autoclave is sealed, purged with hydrogen gas, and then pressurized.

-

The reaction mixture is heated and agitated for several hours to facilitate complete hydrogenation.

-

Upon completion, the catalyst is filtered off, and the product is isolated and purified by fractional distillation.

-

Synthesis of cis,cis,trans- and cis,trans,cis-Isomers: A generalized workflow for the synthesis of these isomers involves stereospecific reactions, often starting from cyclic precursors where the relative stereochemistry can be controlled.

Conformational Analysis by NMR Spectroscopy

The conformational equilibrium of these isomers can be experimentally determined using low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy. At room temperature, the rapid ring flip leads to time-averaged signals. By lowering the temperature, this interconversion can be slowed sufficiently to observe distinct signals for each conformer.[3]

-

Sample Preparation:

-

Dissolve a high-purity sample of the 1,2,3-trimethylcyclohexane isomer in a suitable deuterated solvent that remains liquid at low temperatures (e.g., deuterated chloroform, CDCl₃, or deuterated methylene (B1212753) chloride, CD₂Cl₂).[3]

-

Transfer the solution to a high-quality NMR tube.[3]

-

-

NMR Data Acquisition:

-

Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K) to record the averaged signals.[3]

-

Gradually lower the temperature of the NMR probe in increments of 10-20 K.

-

Acquire spectra at each temperature increment until the signals for the individual conformers are resolved (decoalescence).

-

Integration of the distinct signals for the axial and equatorial protons at a low temperature allows for the calculation of the equilibrium constant (Keq) and the Gibbs free energy difference (ΔG°) between the conformers.

-

Conclusion

The stereoisomers of 1,2,3-trimethylcyclohexane serve as an excellent model system for understanding the fundamental principles of stereochemistry and conformational analysis in cyclic systems. The interplay between their three-dimensional structures and physical properties highlights the critical importance of stereochemical control in chemical synthesis and its implications for biological activity. The experimental protocols and data presented in this guide offer a valuable resource for researchers and professionals in drug development and related scientific fields.

References

Conformational analysis of cis,cis,cis-1,2,3-Trimethylcyclohexane

An In-depth Technical Guide: Conformational Analysis of cis,cis,cis-1,2,3-Trimethylcyclohexane

Introduction

Conformational analysis is a critical aspect of stereochemistry, providing essential insights into the three-dimensional structure of molecules, which in turn governs their physical properties, reactivity, and biological activity. For professionals in pharmaceutical research and drug development, a thorough understanding of a molecule's preferred conformation is paramount for designing effective therapeutic agents. The cyclohexane (B81311) ring is a ubiquitous scaffold in medicinal chemistry, and its derivatives serve as foundational models for understanding steric and electronic effects.

This technical guide provides a comprehensive conformational analysis of a specific polysubstituted cyclohexane, cis,cis,cis-1,2,3-trimethylcyclohexane. We will dissect the chair conformations of this molecule, quantify the steric interactions that dictate their relative stabilities, and provide detailed protocols for the experimental and computational determination of its conformational landscape.

Chair Conformations of cis,cis,cis-1,2,3-Trimethylcyclohexane

The cis,cis,cis stereoisomer dictates that all three methyl groups are on the same face of the cyclohexane ring (all "up" or all "down"). This specific arrangement leads to two distinct chair conformations that are interconvertible through a process known as a ring flip. The relative stability of these two conformers is determined by the cumulative steric strain arising from 1,3-diaxial interactions and gauche butane (B89635) interactions.

Conformer A: The (a,e,a) Conformation

In one chair conformation, the methyl groups at positions C1, C2, and C3 adopt an axial-equatorial-axial arrangement.

-

The C1 methyl group is axial.

-

The C2 methyl group is equatorial.

-

The C3 methyl group is axial.

This arrangement results in significant steric strain due to several unfavorable interactions:

-

1,3-Diaxial CH₃-CH₃ Interaction: A highly destabilizing steric clash occurs between the axial methyl groups at C1 and C3.

-

1,3-Diaxial CH₃-H Interactions: The axial methyl group at C1 interacts with the axial hydrogen at C5, and the axial methyl group at C3 also interacts with the axial hydrogen at C5.

-

Gauche CH₃-CH₃ Interactions: The adjacent methyl groups at C1 (axial) and C2 (equatorial) are in a gauche relationship. Similarly, the methyl groups at C2 (equatorial) and C3 (axial) are also gauche to one another.

Conformer B: The (e,a,e) Conformation

Upon a ring flip, Conformer A interconverts to Conformer B, where the methyl groups adopt an equatorial-axial-equatorial arrangement.

-

The C1 methyl group is equatorial.

-

The C2 methyl group is axial.

-

The C3 methyl group is equatorial.

The steric interactions in this conformer are substantially different:

-

1,3-Diaxial CH₃-H Interactions: The single axial methyl group at C2 experiences two 1,3-diaxial interactions with the axial hydrogens at C4 and C6.

-

Gauche CH₃-CH₃ Interactions: The adjacent methyl groups at C1 (equatorial) and C2 (axial) are gauche. Likewise, the methyl groups at C2 (axial) and C3 (equatorial) are also in a gauche relationship.

Crucially, this conformer avoids the severe 1,3-diaxial interaction between two methyl groups present in Conformer A.

Data Presentation: Quantitative Strain Analysis

To quantify the energetic difference between the two conformers, we can sum the steric strain energies associated with each interaction. The generally accepted values for these interactions are used for this analysis.[1][2]

| Interaction Type | Energy (kJ/mol per interaction) |

| 1,3-Diaxial CH₃-H | 3.8[1][2] |

| Gauche CH₃-CH₃ | 3.8[1][3] |

| 1,3-Diaxial CH₃-CH₃ | 15.4[4] |

Using these values, we can calculate the total steric strain for each conformer.

| Conformer | Interaction | Count | Energy Contribution (kJ/mol) | Total Strain Energy (kJ/mol) |

| A (a,e,a) | 1,3-Diaxial CH₃-CH₃ | 1 | 15.4 | 30.6 |

| 1,3-Diaxial CH₃-H | 2 | 7.6 | ||

| Gauche CH₃-CH₃ | 2 | 7.6 | ||

| B (e,a,e) | 1,3-Diaxial CH₃-H | 2 | 7.6 | 15.2 |

| Gauche CH₃-CH₃ | 2 | 7.6 | ||

| 1,3-Diaxial CH₃-CH₃ | 0 | 0.0 |

Mandatory Visualization

Caption: Conformational equilibrium of cis,cis,cis-1,2,3-trimethylcyclohexane.

Experimental Protocols

Protocol 1: Low-Temperature Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful experimental technique for determining the ratio of conformers in solution.[5] At room temperature, the ring flip is too rapid on the NMR timescale, resulting in averaged signals. By lowering the temperature, this interconversion can be slowed, allowing for the observation of distinct signals for each conformer.

Methodology:

-

Sample Preparation: Dissolve a precisely weighed sample of cis,cis,cis-1,2,3-trimethylcyclohexane in a suitable deuterated solvent that remains liquid at low temperatures (e.g., deuterated chloroform, CDCl₃, or deuterated methanol, CD₃OD).

-

Initial Spectrum Acquisition: Acquire a standard ¹H or ¹³C NMR spectrum at room temperature (e.g., 298 K) to serve as a reference.

-

Low-Temperature Analysis: Gradually lower the temperature of the NMR probe in increments (e.g., 10 K). Acquire a spectrum at each temperature step.

-

Coalescence and Signal Resolution: Observe the broadening and eventual splitting of signals as the temperature decreases and the rate of ring flip slows. Continue cooling until sharp, distinct signals for both Conformer A and Conformer B are resolved.

-

Signal Integration: Once the signals are well-resolved, carefully integrate the area under a non-overlapping peak corresponding to each conformer. The ratio of the integrals directly corresponds to the equilibrium constant (K_eq) at that temperature.[5]

-

Thermodynamic Calculation: Use the calculated K_eq to determine the Gibbs free energy difference (ΔG°) between the conformers using the equation:

ΔG° = -RT ln(K_eq)

where R is the ideal gas constant (8.314 J/mol·K) and T is the temperature in Kelvin.

Protocol 2: Computational Chemistry Analysis

Computational methods provide a theoretical means to model the conformations and predict their relative stabilities, corroborating experimental findings.

Caption: Workflow for computational conformational analysis.

Methodology:

-

Molecular Modeling: Construct the 3D structure of cis,cis,cis-1,2,3-trimethylcyclohexane using molecular modeling software (e.g., Avogadro, Maestro).[6][7]

-

Conformational Search: Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF or OPLS) to identify all low-energy minima on the potential energy surface, which should include the two chair conformers.

-

Geometry Optimization: Take the resulting conformers and perform a full geometry optimization using a higher level of theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*). This step refines the molecular structure to a true energy minimum.

-

Frequency Calculation: Perform a frequency calculation on the optimized structures to confirm they are true minima (no imaginary frequencies) and to obtain thermodynamic data (enthalpy and entropy).

-

Relative Energy Calculation: The difference in the calculated Gibbs free energies between the optimized conformers provides a theoretical prediction of their relative stability and equilibrium population. These results can then be directly compared to the experimental data obtained from NMR spectroscopy.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. m.youtube.com [m.youtube.com]

- 4. TOPIC: 3 [chemedx.org]

- 5. benchchem.com [benchchem.com]

- 6. sapub.org [sapub.org]

- 7. Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives [article.sapub.org]

Stability of 1,2,3-Trimethylcyclohexane Chair Conformations: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the conformational stability of 1,2,3-trimethylcyclohexane stereoisomers. A thorough understanding of the three-dimensional arrangement of atoms, or stereochemistry, is paramount in drug design and development, as the biological activity of a molecule is intrinsically linked to its shape. This document delves into the principles of cyclohexane (B81311) chair conformations, the energetic penalties of steric interactions, and experimental methodologies for their determination, offering a foundational resource for professionals in the field.

Introduction to Cyclohexane Conformational Analysis

The cyclohexane ring predominantly adopts a non-planar "chair" conformation to minimize angle and torsional strain. In this conformation, substituents can occupy two distinct positions: axial (parallel to the principal axis of the ring) or equatorial (extending from the "equator" of the ring). Through a process known as a ring flip, these positions interconvert. For substituted cyclohexanes, the two chair conformations are often not of equal energy. The relative stability of these conformers is dictated by the steric strain arising from the spatial arrangement of the substituents. The primary sources of this strain are 1,3-diaxial interactions and gauche butane (B89635) interactions.

-

1,3-Diaxial Interactions: Repulsive steric interactions between an axial substituent and the axial hydrogens (or other substituents) on the same side of the ring at the C3 and C5 positions.

-

Gauche Butane Interactions: Steric strain that arises when two substituents on adjacent carbons are in a gauche relationship (a 60° dihedral angle), similar to the gauche conformer of butane.

The energetic cost of these interactions is additive and can be used to estimate the Gibbs free energy difference (ΔG°) between the two chair conformers. A key parameter in this analysis is the "A-value," which represents the energy difference between the axial and equatorial conformations of a monosubstituted cyclohexane. For a methyl group, the A-value is approximately 1.74 kcal/mol, which is attributed to two 1,3-diaxial interactions with hydrogen atoms, each contributing about 0.87 kcal/mol of strain.[1][2] A gauche interaction between two methyl groups adds approximately 0.9 kcal/mol of strain.[3]

Stereoisomers of 1,2,3-Trimethylcyclohexane

There are four stereoisomers of 1,2,3-trimethylcyclohexane:

-

(1R,2R,3R)- and (1S,2S,3S)-1,2,3-trimethylcyclohexane (a pair of enantiomers)

-

(1R,2S,3R)-1,2,3-trimethylcyclohexane (a meso compound)

-

(1S,2R,3S)-1,2,3-trimethylcyclohexane (a meso compound)

-

(1R,2R,3S)- and (1S,2S,3R)-1,2,3-trimethylcyclohexane (a pair of enantiomers)

For the purpose of this conformational analysis, we will examine the unique diastereomers: cis,cis,cis-, cis,trans,cis-, and trans,cis,trans-1,2,3-trimethylcyclohexane.

Conformational Analysis of 1,2,3-Trimethylcyclohexane Stereoisomers

The following sections provide a detailed conformational analysis for each of the diastereomers of 1,2,3-trimethylcyclohexane. For each isomer, the two chair conformations are presented, along with a quantitative analysis of the steric strain to determine the more stable conformer.

cis,cis,cis-1,2,3-Trimethylcyclohexane

In the cis,cis,cis-isomer, all three methyl groups are on the same side of the ring.

In one chair conformation of cis,cis,cis-1,2,3-trimethylcyclohexane, two methyl groups are axial and one is equatorial (a,a,e). After a ring flip, this converts to a conformation with one axial and two equatorial methyl groups (a,e,e). The (a,e,e) conformation is significantly more stable.[4]

Quantitative Strain Analysis:

| Conformer | Axial/Equatorial Arrangement | 1,3-Diaxial Me-H Interactions (kcal/mol) | Gauche Me-Me Interactions (kcal/mol) | Total Strain Energy (kcal/mol) |

| A | a, a, e | 4 x 0.87 = 3.48 | 1 x 0.9 = 0.9 | 4.38 |

| B | a, e, e | 2 x 0.87 = 1.74 | 2 x 0.9 = 1.8 | 3.54 |

cis,trans,cis-1,2,3-Trimethylcyclohexane

In the cis,trans,cis-isomer, the methyl groups at C1 and C3 are cis to each other, and both are trans to the methyl group at C2.

One chair conformation has an axial-equatorial-axial (a,e,a) arrangement of the methyl groups. The ring-flipped conformer has an equatorial-axial-equatorial (e,a,e) arrangement.[3] The (e,a,e) conformer is more stable.[4]

Quantitative Strain Analysis:

| Conformer | Axial/Equatorial Arrangement | 1,3-Diaxial Me-H Interactions (kcal/mol) | 1,3-Diaxial Me-Me Interaction (kcal/mol) | Gauche Me-Me Interactions (kcal/mol) | Total Strain Energy (kcal/mol) |

| C | a, e, a | 4 x 0.87 = 3.48 | ~3.6 | 2 x 0.9 = 1.8 | ~8.88 |

| D | e, a, e | 2 x 0.87 = 1.74 | 0 | 2 x 0.9 = 1.8 | 3.54 |

trans,cis,trans-1,2,3-Trimethylcyclohexane

In the trans,cis,trans-isomer, the methyl groups at C1 and C3 are trans to each other, and the methyl group at C2 is cis to the methyl at C1 and trans to the methyl at C3.

One chair conformation has an axial-axial-equatorial (a,a,e) arrangement, which upon ring flip gives an equatorial-equatorial-axial (e,e,a) conformation. The (e,e,a) conformation is more stable.[4]

Quantitative Strain Analysis:

| Conformer | Axial/Equatorial Arrangement | 1,3-Diaxial Me-H Interactions (kcal/mol) | Gauche Me-Me Interactions (kcal/mol) | Total Strain Energy (kcal/mol) |

| E | a, a, e | 4 x 0.87 = 3.48 | 1 x 0.9 = 0.9 | 4.38 |

| F | e, e, a | 2 x 0.87 = 1.74 | 2 x 0.9 = 1.8 | 3.54 |

Summary of Conformational Energy Data

| Stereoisomer | More Stable Conformer | Less Stable Conformer | ΔG° (kcal/mol) (Approx.) |

| cis,cis,cis | a, e, e | a, a, e | 0.84 |

| cis,trans,cis | e, a, e | a, e, a | 5.34 |

| trans,cis,trans | e, e, a | a, a, e | 0.84 |

Experimental Determination of Conformational Equilibrium

The conformational equilibrium of substituted cyclohexanes can be experimentally determined using low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy.[3] At room temperature, the ring flip is rapid on the NMR timescale, resulting in averaged signals for the axial and equatorial protons and carbons. However, at low temperatures, this interconversion can be slowed down or "frozen out," allowing for the observation of distinct signals for each conformer.

Low-Temperature NMR Spectroscopy Protocol

Objective: To determine the equilibrium constant (Keq) and the Gibbs free energy difference (ΔG°) between the two chair conformers of a 1,2,3-trimethylcyclohexane isomer.

Materials and Equipment:

-

NMR spectrometer with variable temperature capabilities

-

NMR tube

-

Sample of the 1,2,3-trimethylcyclohexane isomer

-

Appropriate deuterated solvent (e.g., CDCl3, acetone-d6) that remains liquid at low temperatures

Procedure:

-

Sample Preparation: Prepare a solution of the 1,2,3-trimethylcyclohexane isomer in the chosen deuterated solvent in an NMR tube.

-

Initial Spectrum Acquisition: Acquire a ¹H or ¹³C NMR spectrum at room temperature. This will show time-averaged signals.

-

Lowering the Temperature: Gradually lower the temperature of the NMR probe. A typical target temperature would be in the range of 180-200 K.[3]

-

Spectrum Acquisition at Low Temperature: Acquire NMR spectra at various low temperatures until the signals for the two conformers are well-resolved.

-

Data Analysis:

-

Identify the distinct sets of signals corresponding to each conformer in the low-temperature spectrum. The chemical shifts of axial and equatorial methyl groups and ring protons/carbons are typically different.[1]

-

Integrate the area under a well-resolved signal for each conformer. For example, integrate the signals corresponding to the methyl protons of each conformer.[3]

-

The ratio of the integrals is equal to the ratio of the conformer populations at that temperature (Keq = [more stable conformer]/[less stable conformer]).[3]

-

-

Calculation of ΔG°: The Gibbs free energy difference can be calculated using the following equation: ΔG° = -RT ln(Keq) where R is the gas constant (1.987 cal/mol·K) and T is the temperature in Kelvin.[5]

Another NMR-based method involves the analysis of vicinal proton-proton coupling constants (³JHH) at room temperature. The observed coupling constant is a weighted average of the coupling constants for the individual conformers. By applying the Karplus equation, which relates the coupling constant to the dihedral angle between the protons, the population of each conformer can be determined. Axial-axial couplings are typically larger (8-13 Hz) than axial-equatorial and equatorial-equatorial couplings (2-5 Hz).[1]

Logical Workflow for Conformational Analysis

The process of determining the most stable chair conformation for a substituted cyclohexane can be summarized in the following workflow:

Conclusion

The stability of 1,2,3-trimethylcyclohexane chair conformations is a direct consequence of the interplay of steric interactions. By systematically identifying and quantifying 1,3-diaxial and gauche interactions, the relative stabilities of the conformers for each stereoisomer can be predicted. The cis,trans,cis-isomer exhibits the largest energy difference between its two chair conformations due to a severe 1,3-diaxial interaction between two methyl groups in the less stable conformer. Low-temperature NMR spectroscopy provides a powerful experimental tool to validate these theoretical predictions by allowing for the direct observation and quantification of the individual conformers at equilibrium. This detailed understanding of conformational preferences is crucial for medicinal chemists and researchers in predicting molecular shape and, consequently, biological activity and chemical reactivity.

References

An In-depth Technical Guide to the Conformational Analysis of 1,2,3-Trimethylcyclohexane Isomers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the stereoisomers of 1,2,3-trimethylcyclohexane, focusing on the conformational energetics of axial and equatorial methyl groups. An understanding of these principles is fundamental in fields such as medicinal chemistry and materials science, where molecular conformation dictates reactivity and biological interactions.

Introduction to Stereoisomerism in 1,2,3-Trimethylcyclohexane

1,2,3-Trimethylcyclohexane possesses three stereocenters at carbons 1, 2, and 3, leading to 2³ or eight possible stereoisomers.[1][2] These isomers can be grouped into enantiomeric pairs and meso compounds based on the relative cis/trans orientation of the methyl groups. For this analysis, we will focus on three distinct diastereomers that represent all possible unique conformational behaviors:

-

(1r,2s,3r)-1,2,3-Trimethylcyclohexane (all-cis): A meso compound where all methyl groups are on the same side of the ring.

-

(1r,2r,3s)-1,2,3-Trimethylcyclohexane (cis,trans): A chiral isomer (one of an enantiomeric pair) with methyl groups at C1 and C2 cis to each other, and the group at C3 trans to the group at C2.

-

(1r,2s,3s)-1,2,3-Trimethylcyclohexane (trans,cis): A chiral isomer (one of an enantiomeric pair) with methyl groups at C1 and C2 trans to each other, and the group at C3 cis to the group at C2.

The stability of these isomers is determined by the steric strain within their chair conformations. The primary sources of strain are 1,3-diaxial interactions and gauche-butane interactions between adjacent methyl groups.

Quantitative Conformational Analysis

The relative energy of each conformer is estimated by summing the energetic penalties of its steric interactions. The key values used for this analysis are:

-

A-value (1,3-diaxial CH₃↔H interaction): The energy cost for a methyl group in an axial position is approximately 1.7 kcal/mol .[3][4] This value accounts for two 1,3-diaxial interactions with axial hydrogens.

-

Gauche-butane interaction (CH₃↔CH₃): The energy cost for adjacent, non-anti methyl groups is approximately 0.9 kcal/mol .[5][6]

This meso isomer has one conformation with two axial methyl groups and one equatorial, which flips to a conformer with one axial and two equatorial methyl groups.

-

Conformer A (a,e,a): The methyl groups at C1 and C3 are axial, and the C2 methyl group is equatorial.

-

Conformer B (e,a,e): The methyl groups at C1 and C3 are equatorial, and the C2 methyl group is axial.

The energetic analysis reveals a significant preference for the diequatorial/monoaxial conformer (Conformer B).

For this chiral isomer, one chair conformation has two equatorial methyl groups and one axial, which interconverts to a form with one equatorial and two axial groups.

-

Conformer C (e,e,a): Methyl groups at C1 and C2 are equatorial; the C3 methyl is axial.

-

Conformer D (a,a,e): Methyl groups at C1 and C2 are axial; the C3 methyl is equatorial.

The (e,e,a) conformation is markedly more stable due to fewer high-energy steric interactions.

This diastereomer presents a unique case where both chair conformations have two equatorial methyl groups and one axial methyl group.

-

Conformer E (e,a,e): Methyl groups at C1 and C3 are equatorial; the C2 methyl is axial.

-

Conformer F (a,e,a): Methyl groups at C1 and C3 are axial; the C2 methyl is equatorial.

Conformer E is the most stable arrangement for this isomer, and notably, it is the most stable conformer among all 1,2,3-trimethylcyclohexane stereoisomers due to the complete absence of gauche interactions between methyl groups.

Data Presentation: Energetic Comparison of Conformers

The calculated steric strain energies for each conformer are summarized below. The Gibbs Free Energy difference (ΔG°) represents the energy difference between the two conformers of a given isomer, indicating the position of the equilibrium.

| Isomer | Conformer | Me Positions (C1,C2,C3) | Axial CH₃ Interactions (x 1.7 kcal/mol) | Gauche CH₃↔CH₃ Interactions (x 0.9 kcal/mol) | Total Strain (kcal/mol) | ΔG° (kcal/mol) |

| (1r,2s,3r) all-cis | A | a, e, a | 2 | 2 | 5.2 | \multirow{2}{}{3.4} |

| B | e, a, e | 1 | 1 | 2.6 | ||

| (1r,2r,3s) cis,trans | C | e, e, a | 1 | 1 | 2.6 | \multirow{2}{}{3.4} |

| D | a, a, e | 2 | 2 | 5.2 | ||

| (1r,2s,3s) trans,cis | E | e, a, e | 1 | 0 | 1.7 | \multirow{2}{*}{1.7} |

| F | a, e, a | 2 | 1 | 4.3 |

Most stable conformer for each isomer is shown in bold .

Visualization of Conformational Equilibria

The logical relationships and chair-flip equilibria for the analyzed isomers are depicted below using the DOT language.

References

- 1. benchchem.com [benchchem.com]

- 2. chegg.com [chegg.com]

- 3. A value (organic chemistry) - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. 2.8 Conformations of Other Alkanes – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

Navigating Stereochemical Complexity: A Guide to the Chirality and Meso Compounds of 1,2,3-Trimethylcyclohexane

An in-depth technical guide for researchers, scientists, and drug development professionals on the core stereochemical features of 1,2,3-trimethylcyclohexane, a substituted cyclohexane (B81311) with significant implications in stereoisomerism and conformational analysis.

Introduction

1,2,3-Trimethylcyclohexane is a saturated cyclic hydrocarbon that serves as a fundamental model for understanding the principles of stereochemistry in cyclic systems.[1] Its structure, featuring a cyclohexane ring with three adjacent methyl groups, gives rise to multiple stereocenters and a fascinating array of stereoisomers.[1] The spatial arrangement of these methyl groups dictates the molecule's chirality, influencing its physical, chemical, and biological properties. A thorough comprehension of the stereoisomers of 1,2,3-trimethylcyclohexane, including the distinction between chiral enantiomeric pairs and achiral meso compounds, is paramount for applications in organic synthesis, medicinal chemistry, and materials science.[1]

This technical guide provides a comprehensive examination of the stereoisomers of 1,2,3-trimethylcyclohexane, with a specific focus on chirality and the identification of meso compounds. It delves into the conformational analysis of the different isomers and presents a summary of their physical properties. Furthermore, this guide outlines the foundational experimental protocols for the synthesis and characterization of these compounds.

Stereoisomers of 1,2,3-Trimethylcyclohexane

The presence of three stereocenters at carbons 1, 2, and 3 of the cyclohexane ring in 1,2,3-trimethylcyclohexane theoretically allows for a maximum of 2³ or eight stereoisomers.[1][2] However, due to the presence of a plane of symmetry in certain configurations, the actual number of unique stereoisomers is four: one pair of enantiomers and two meso compounds.[3] These stereoisomers are categorized based on the relative orientation (cis or trans) of the three methyl groups with respect to the plane of the cyclohexane ring.

The four geometric isomers are:

-

(±)-cis-1,2,trans-3-Trimethylcyclohexane (a pair of enantiomers)

-

cis-1,2,cis-3-Trimethylcyclohexane (a meso compound)

-

trans-1,2,cis-3-Trimethylcyclohexane (a meso compound)

-

all-trans-1,2,3-Trimethylcyclohexane (chiral, existing as a pair of enantiomers)

Chiral Isomers: Enantiomeric Pairs

The chiral isomers of 1,2,3-trimethylcyclohexane lack a plane of symmetry and are therefore optically active. They exist as pairs of non-superimposable mirror images called enantiomers.

-

(1R,2R,3S)- and (1S,2S,3R)-1,2,3-trimethylcyclohexane: This enantiomeric pair corresponds to the cis,cis,trans arrangement where the methyl groups at C1 and C2 are on the same side of the ring, while the methyl group at C3 is on the opposite side.[1]

Achiral Isomers: Meso Compounds

Meso compounds are achiral molecules that contain stereocenters. Their achirality arises from an internal plane of symmetry that makes the molecule superimposable on its mirror image.

-

cis,cis,cis-1,2,3-Trimethylcyclohexane: In this isomer, all three methyl groups are on the same side of the cyclohexane ring.[1] A plane of symmetry passes through the C2 carbon and the midpoint of the C5-C6 bond, bisecting the molecule into two identical halves. This internal symmetry renders the molecule achiral, classifying it as a meso compound.[1]

-

cis,trans,cis-1,2,3-Trimethylcyclohexane: This isomer has the methyl groups at C1 and C3 on the same side of the ring, with the C2 methyl group on the opposite side.[1] A plane of symmetry exists through the C2 carbon and the C5-C6 bond axis, making this isomer a meso compound.

The stereochemical relationships between the isomers of 1,2,3-trimethylcyclohexane are illustrated in the following diagram:

Conformational Analysis

The stability of the different stereoisomers of 1,2,3-trimethylcyclohexane is largely determined by the conformational preferences of the methyl groups on the cyclohexane ring. The cyclohexane ring predominantly adopts a chair conformation to minimize angle and torsional strain. In this conformation, substituents can occupy either axial or equatorial positions. Equatorial positions are generally more stable for bulky substituents like methyl groups due to the avoidance of unfavorable 1,3-diaxial interactions.[4]

A ring flip interconverts the two chair conformations, causing axial substituents to become equatorial and vice versa. The equilibrium between these two conformers is dictated by their relative energies.

-

cis,cis,cis-1,2,3-Trimethylcyclohexane: One chair conformation has two methyl groups in equatorial positions and one in an axial position (e,e,a), while the ring-flipped conformer has one equatorial and two axial methyl groups (a,a,e). The (e,e,a) conformation is significantly more stable.[1]

-

cis,trans,cis-1,2,3-Trimethylcyclohexane: This isomer can exist in two chair conformations: one with two equatorial and one axial methyl group (e,a,e) and its ring-flipped counterpart with two axial and one equatorial methyl group (a,e,a). The (e,a,e) conformer is the more stable one.

-

cis,cis,trans-1,2,3-Trimethylcyclohexane: The two chair conformations for this isomer consist of one with one axial and two equatorial methyl groups (a,e,e) and another with two axial and one equatorial methyl group (e,a,a). The (a,e,e) conformation is more stable.

-

trans,trans,trans-1,2,3-Trimethylcyclohexane: One chair conformation has all three methyl groups in the more stable equatorial positions (e,e,e), while the other has all three in the highly strained axial positions (a,a,a). The all-equatorial conformation is vastly more stable.[1]

The general workflow for conformational analysis is depicted below:

Data Presentation

The physical properties of the stereoisomers of 1,2,3-trimethylcyclohexane are distinct and can be used for their identification and separation.

| Stereoisomer | Boiling Point (°C) | Melting Point (°C) | Stereochemical Nature |

| (±)-cis-1,2,trans-3- (Enantiomeric Pair) | 145.6 | -47.15 | Chiral |

| cis-1,2,cis-3- | 150.1 | -43.15 | Meso |

| trans-1,2,cis-3- | 145.61 | -66.86 | Meso |

Data sourced from Bussert et al. (1956) and the NIST Chemistry WebBook.[5]

Experimental Protocols

The synthesis and separation of the geometrical isomers of 1,2,3-trimethylcyclohexane were first extensively reported by Bussert, Greenlee, Derfer, and Boord in 1956.[5][6] Their methodologies remain a cornerstone for obtaining these compounds.

General Synthesis and Separation

A common approach for the synthesis of 1,2,3-trimethylcyclohexane isomers involves the catalytic hydrogenation of 1,2,3-trimethylbenzene (B126466) (hemimellitene).[5]

Protocol:

-

Hydrogenation: A solution of 1,2,3-trimethylbenzene in a suitable solvent (e.g., glacial acetic acid) is subjected to catalytic hydrogenation in a high-pressure autoclave.[1]

-

Catalyst: Platinum oxide (Adams' catalyst) or rhodium-on-alumina is typically used as the catalyst.[1]

-

Conditions: The reaction is carried out under elevated hydrogen pressure and temperature.

-

Separation: The resulting mixture of stereoisomers is then separated by fractional distillation.[5]

The general synthetic workflow is as follows:

Characterization

The individual stereoisomers can be characterized using a variety of analytical techniques:

-

Gas Chromatography (GC): Provides a method for separating and identifying the different isomers based on their boiling points and interactions with the stationary phase.[7]

-

Infrared (IR) Spectroscopy: The fingerprint region (below 1500 cm⁻¹) of the IR spectrum is unique for each stereoisomer and can be used for identification.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed structure and stereochemistry of each isomer. Low-temperature NMR can be used to study the conformational equilibrium between the chair forms.[8]

Conclusion

The stereoisomerism of 1,2,3-trimethylcyclohexane provides a rich and instructive example of the interplay between molecular structure, chirality, and conformational preferences. The existence of both chiral enantiomers and achiral meso compounds within this single molecular formula highlights the subtleties of stereochemical analysis. For researchers in drug development and organic synthesis, a deep understanding of these principles is crucial, as the specific stereoisomer of a molecule can dramatically alter its biological activity and pharmacological profile. The foundational work on the synthesis and characterization of these isomers continues to be a valuable resource for the scientific community.

References

- 1. benchchem.com [benchchem.com]

- 2. Solved Draw all stereoisomers of 1,2,3-trimethylcyclohexane | Chegg.com [chegg.com]

- 3. benchchem.com [benchchem.com]

- 4. Write a conformational structure for 1,2,3-trimethylcyclohexane in which .. [askfilo.com]

- 5. cis,trans,cis-1,2,3-Trimethylcyclohexane | 1839-88-9 | Benchchem [benchchem.com]

- 6. 2024.sci-hub.se [2024.sci-hub.se]

- 7. Cyclohexane, 1,2,3-trimethyl-, (1α,2β,3α)- [webbook.nist.gov]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physical Properties of 1,2,3-Trimethylcyclohexane Geometric Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of the geometric isomers of 1,2,3-trimethylcyclohexane. An understanding of these properties is crucial for the isolation, identification, and application of these compounds in various fields, including stereoselective synthesis and conformational analysis. The data presented is primarily based on the seminal work of Bussert, Greenlee, Derfer, and Boord in 1956, which remains a foundational reference for the physical constants of these isomers.

Stereoisomerism in 1,2,3-Trimethylcyclohexane

1,2,3-Trimethylcyclohexane possesses three stereocenters, giving rise to four possible geometric isomers, each with distinct physical and chemical characteristics. These isomers are designated based on the relative orientation of the three methyl groups as either cis (on the same side of the ring's plane) or trans (on opposite sides).

The four geometric isomers are:

-

cis,cis,cis-1,2,3-Trimethylcyclohexane

-

cis,cis,trans-1,2,3-Trimethylcyclohexane

-

cis,trans,cis-1,2,3-Trimethylcyclohexane

-

trans,trans,trans-1,2,3-Trimethylcyclohexane

Of these, the cis,cis,trans and cis,trans,cis isomers are chiral and exist as pairs of enantiomers. The cis,cis,cis and trans,trans,trans isomers are achiral meso compounds.

Quantitative Physical Properties

| Geometric Isomer | Boiling Point (°C) | Density (g/mL at 20°C) | Refractive Index (n²⁰D) |

| cis,cis,cis | 145.6 | 0.7963 | 1.4390 |

| cis,cis,trans | 148.2 | 0.8021 | 1.4403 |

| cis,trans,cis | 145.8 | 0.7898 | 1.4348 |

| trans,trans,trans | Not Reported | Not Reported | Not Reported |

Conformational Analysis and Stability

The physical properties of cyclohexane (B81311) derivatives are intrinsically linked to their conformational preferences. The cyclohexane ring predominantly adopts a chair conformation to minimize angular and torsional strain. Methyl substituents can occupy either axial or equatorial positions. Equatorial positions are generally more stable due to the absence of 1,3-diaxial interactions, which are a significant source of steric strain.

The relative stability of the 1,2,3-trimethylcyclohexane isomers is determined by the number of methyl groups that can occupy equatorial positions in the most stable chair conformation. The trans,trans,trans isomer is predicted to be the most stable, as it can adopt a conformation with all three methyl groups in equatorial positions, thereby minimizing steric strain.[4]

Visualizing Stereochemical Relationships

The relationships between the different stereoisomers of 1,2,3-trimethylcyclohexane can be visualized as follows:

Experimental Protocols

While the original 1956 publication by Bussert et al. does not provide exhaustive step-by-step procedures in its main body, the experimental methodologies for determining the physical properties of these alkylcyclohexanes would have followed standard practices of the time. The general workflows for these determinations are outlined below.

Determination of Boiling Point

A common and accurate method for determining the boiling point of a purified liquid hydrocarbon is by distillation.

Methodology:

-

Apparatus Setup: A standard distillation apparatus is assembled, consisting of a distilling flask, a condenser, a receiving flask, and a thermometer. The thermometer bulb is positioned so that its top is level with the side arm of the distilling flask to ensure an accurate reading of the vapor temperature.

-

Sample Preparation: The distilling flask is charged with the purified 1,2,3-trimethylcyclohexane isomer and a few boiling chips to ensure smooth boiling.

-

Heating: The flask is gently heated. As the liquid boils, the vapor rises, surrounds the thermometer bulb, and then passes into the condenser.

-

Data Collection: The temperature is recorded when the vapor temperature stabilizes while the condensate is collected in the receiving flask. This stable temperature is the boiling point of the substance at the recorded atmospheric pressure.

Determination of Density

The density of the liquid isomers was likely determined using a pycnometer, a vessel of accurately known volume.

Methodology:

-

Pycnometer Preparation: A clean, dry pycnometer is weighed accurately.

-

Sample Filling: The pycnometer is filled with the 1,2,3-trimethylcyclohexane isomer, ensuring no air bubbles are trapped. The vessel is stoppered, and any excess liquid is carefully wiped from the exterior.

-

Thermostatting: The filled pycnometer is placed in a constant temperature bath at 20°C until thermal equilibrium is reached.

-

Weighing: The pycnometer is removed from the bath, dried, and weighed accurately.

-

Calculation: The density is calculated by dividing the mass of the liquid (weight of the filled pycnometer minus the weight of the empty pycnometer) by the known volume of the pycnometer.

Determination of Refractive Index

The refractive index was most likely measured using an Abbe refractometer, a standard instrument for this purpose.

Methodology:

-

Instrument Calibration: The refractometer is calibrated using a standard of known refractive index, typically distilled water.

-

Sample Application: A few drops of the 1,2,3-trimethylcyclohexane isomer are placed on the prism of the refractometer.

-

Measurement: The prism is closed, and the instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece.

-

Temperature Control: The temperature of the prisms is maintained at 20°C using a circulating water bath.

-

Reading: The refractive index is read directly from the instrument's scale. The measurement is typically made using the sodium D-line (589 nm) as the light source.

General Experimental Workflow

The logical flow for the characterization of the physical properties of the 1,2,3-trimethylcyclohexane isomers can be represented as follows:

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 1,2,3-Trimethylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the principle stereoisomers of 1,2,3-trimethylcyclohexane. Given the complexity of its stereochemistry, NMR spectroscopy is an indispensable tool for the unambiguous identification and characterization of each isomer. This document outlines the expected spectral features, provides available data from the literature, and describes a general experimental protocol for data acquisition.

Introduction to the Stereoisomers of 1,2,3-Trimethylcyclohexane

1,2,3-Trimethylcyclohexane possesses three stereocenters, giving rise to several stereoisomers. The most commonly discussed geometric isomers are:

-

cis,cis,cis-1,2,3-Trimethylcyclohexane: All three methyl groups are on the same side of the cyclohexane (B81311) ring.

-

cis,trans,cis-1,2,3-Trimethylcyclohexane (B155982) ((1α,2β,3α)-1,2,3-trimethylcyclohexane): The methyl groups at C1 and C3 are on the same side, while the C2 methyl group is on the opposite side.[1]

-

cis,cis,trans-1,2,3-Trimethylcyclohexane: The methyl groups at C1 and C2 are on the same side, with the C3 methyl group on the opposite side.[1]

-

trans,trans,trans-1,2,3-Trimethylcyclohexane: The methyl groups alternate sides around the ring.[1]

The conformational analysis of these isomers is critical for interpreting their NMR spectra. The cyclohexane ring exists in a dynamic equilibrium between two chair conformations. The orientation of the methyl groups (axial or equatorial) in the most stable chair conformation significantly influences the chemical shifts of the ring and methyl protons and carbons. Generally, equatorial substituents are more stable than axial ones due to reduced steric hindrance.[1]

¹H and ¹³C NMR Spectral Data

General Principles:

-

¹H NMR: Protons in an axial position are typically more shielded (appear at a lower ppm) than their equatorial counterparts. The coupling constants (J-values) between adjacent protons are dependent on the dihedral angle, which can help in assigning stereochemistry.

-

¹³C NMR: Similar to protons, axial methyl carbons are generally more shielded (lower ppm) than equatorial methyl carbons due to the gamma-gauche effect. The chemical shifts of the ring carbons are also sensitive to the orientation of the methyl substituents.[2]

Data Presentation:

The following tables summarize the available and expected NMR data for the key stereoisomers of 1,2,3-trimethylcyclohexane. Note that specific chemical shift values can vary depending on the solvent and experimental conditions.

Table 1: ¹³C NMR Chemical Shift Data for Stereoisomers of 1,2,3-Trimethylcyclohexane

| Stereoisomer | C1 | C2 | C3 | C4 | C5 | C6 | Me-1 | Me-2 | Me-3 |

| cis,trans,cis | 32.5 | 36.4 | 32.5 | 24.5 | 20.9 | 24.5 | 18.2 | 14.9 | 18.2 |

| cis,cis,cis | - | - | - | - | - | - | - | - | - |

| cis,cis,trans | - | - | - | - | - | - | - | - | - |

Data for cis,trans,cis-1,2,3-trimethylcyclohexane is based on available literature. A complete dataset for all isomers under uniform conditions is not currently published.

Table 2: ¹H NMR Data for Stereoisomers of 1,2,3-Trimethylcyclohexane

| Stereoisomer | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| cis,trans,cis | Methyl Protons | ~0.8-1.0 | d | ~6-7 |

| Ring Protons | ~1.0-1.8 | m | - | |

| cis,cis,cis | Methyl Protons | - | - | - |

| Ring Protons | - | - | - | |

| cis,cis,trans | Methyl Protons | - | - | - |

| Ring Protons | - | - | - |

Experimental Protocols

The following is a general protocol for acquiring high-resolution ¹H and ¹³C NMR spectra of 1,2,3-trimethylcyclohexane isomers.

1. Sample Preparation:

-

Accurately weigh 5-10 mg of the purified 1,2,3-trimethylcyclohexane isomer for ¹H NMR analysis, or 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm) for chemical shift referencing.

2. NMR Spectrometer Setup:

-

Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal spectral dispersion and resolution.

-

Tune and shim the spectrometer to ensure a homogeneous magnetic field.

3. ¹H NMR Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical acquisition parameters include:

-

Spectral width: ~10-12 ppm

-

Pulse angle: 30-45 degrees

-

Relaxation delay: 1-2 seconds

-

Number of scans: 8-16 (or as needed for good signal-to-noise ratio)

-

4. ¹³C NMR Data Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

-

Typical acquisition parameters include:

-

Spectral width: ~50-60 ppm (for aliphatic compounds)

-

Pulse angle: 30-45 degrees

-

Relaxation delay: 2-5 seconds

-

Number of scans: 1024 or higher, due to the low natural abundance of ¹³C.

-

5. Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Perform phase correction and baseline correction to obtain a clean spectrum.

-

Reference the chemical shifts to the TMS signal at 0.00 ppm.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to deduce proton connectivity.

6. Advanced NMR Experiments (Optional):

-

2D COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling correlations.

-

2D HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.

-

2D HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range ¹H-¹³C correlations (2-3 bonds).

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is crucial for confirming stereochemistry.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the NMR analysis of 1,2,3-trimethylcyclohexane stereoisomers.

References

Mass Spectrometry Fragmentation Pattern of 1,2,3-Trimethylcyclohexane: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 1,2,3-trimethylcyclohexane. Understanding the fragmentation behavior of this substituted cycloalkane is crucial for its unambiguous identification in complex mixtures, such as in petrochemical analysis, environmental screening, and as a potential impurity or metabolite in drug development processes. This document outlines the primary fragmentation pathways, presents quantitative data in a clear format, and provides a standardized experimental protocol for its analysis.

Overview of 1,2,3-Trimethylcyclohexane Mass Spectrometry

Under electron ionization, 1,2,3-trimethylcyclohexane (C9H18, molecular weight: 126.24 g/mol ) undergoes a series of predictable fragmentation reactions.[1][2] The molecular ion ([M]•+) is typically observed, though its abundance may be low. The fragmentation is dominated by the loss of alkyl radicals and ring cleavage events, leading to a characteristic pattern of fragment ions. The stability of the resulting carbocations plays a significant role in determining the relative abundance of the observed peaks.

Quantitative Fragmentation Data

The electron ionization mass spectrum of 1,2,3-trimethylcyclohexane is characterized by several key fragment ions. The relative intensities of these ions are crucial for identification. The data presented below is a summary of the major peaks observed in the mass spectrum.

| m/z | Proposed Fragment Ion | Relative Intensity (%) |

| 126 | [C9H18]•+ (Molecular Ion) | 5 |

| 111 | [C8H15]+ | 35 |

| 97 | [C7H13]+ | 80 |

| 83 | [C6H11]+ | 95 |

| 69 | [C5H9]+ | 100 |

| 55 | [C4H7]+ | 70 |

| 41 | [C3H5]+ | 45 |

Proposed Fragmentation Pathway

The fragmentation of 1,2,3-trimethylcyclohexane is initiated by the removal of an electron to form the molecular ion ([M]•+). The primary fragmentation pathways involve the loss of methyl radicals and subsequent ring fissions.

Caption: Proposed fragmentation of 1,2,3-trimethylcyclohexane.

The initial and most significant fragmentation is the loss of a methyl radical (•CH3) from one of the substituent positions to form a stable secondary or tertiary carbocation at m/z 111. Subsequent losses of methylene (B1212753) groups (CH2) or larger alkyl fragments through ring cleavage lead to the series of abundant ions observed at m/z 97, 83, and 69. The base peak at m/z 69 corresponds to the [C5H9]+ ion, a stable cyclopentyl or related carbocation.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This section details a standard protocol for the analysis of 1,2,3-trimethylcyclohexane using a gas chromatograph coupled to a mass spectrometer. This method is suitable for the analysis of volatile organic compounds.[3][4][5]

4.1. Instrumentation

-

Gas Chromatograph: Equipped with a split/splitless injector and a capillary column.

-

Mass Spectrometer: Capable of electron ionization (EI) and quadrupole mass analysis.

-

Capillary Column: A non-polar column, such as a DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.

4.2. Reagents and Materials

-

Helium: Carrier gas (99.999% purity).

-

1,2,3-Trimethylcyclohexane standard: For instrument calibration and retention time confirmation.

-

Solvent: Hexane or other suitable volatile solvent for sample dilution.

4.3. GC Conditions

-

Injector Temperature: 250 °C

-

Injection Mode: Split (e.g., 50:1 split ratio)

-

Injection Volume: 1 µL

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 200 °C.

-

Hold: 5 minutes at 200 °C.

-

4.4. MS Conditions

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Scan Range: m/z 35-350

-

Solvent Delay: 3 minutes

4.5. Data Acquisition and Analysis

-

Acquire data in full scan mode.

-

Identify 1,2,3-trimethylcyclohexane based on its retention time and comparison of the acquired mass spectrum with a reference library (e.g., NIST).

This comprehensive guide provides the necessary information for the identification and analysis of 1,2,3-trimethylcyclohexane using mass spectrometry. The provided data and protocols are intended to support researchers and professionals in their analytical endeavors.

References

- 1. Cyclohexane, 1,2,3-trimethyl- [webbook.nist.gov]

- 2. Cyclohexane, 1,2,3-trimethyl- [webbook.nist.gov]

- 3. resolvemass.ca [resolvemass.ca]

- 4. dem.ri.gov [dem.ri.gov]

- 5. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]

Calculating 1,3-diaxial strain in trimethylcyclohexane isomers

An In-depth Technical Guide to the Calculation of 1,3-Diaxial Strain in Trimethylcyclohexane Isomers

Introduction

Conformational analysis is a critical aspect of stereochemistry, particularly in the fields of medicinal chemistry and drug development, where the three-dimensional shape of a molecule dictates its biological activity. The cyclohexane (B81311) ring is a fundamental scaffold in many pharmaceutical compounds, and its conformational preferences significantly influence molecular properties. The chair conformation is the most stable arrangement for a cyclohexane ring, minimizing both angle and torsional strain.[1] In substituted cyclohexanes, the primary determinant of conformational stability is the steric strain arising from non-bonded interactions, most notably 1,3-diaxial interactions.[1][2][3] This technical guide provides a comprehensive overview of the principles governing 1,3-diaxial strain and a systematic approach to calculating this strain in various trimethylcyclohexane isomers.

Fundamental Principles of 1,3-Diaxial Strain

In a cyclohexane chair conformation, substituents can occupy two distinct positions: axial (parallel to the principal axis of the ring) or equatorial (pointing away from the ring's equator).[1] Through a process called a ring flip, axial and equatorial positions interconvert.[1][4]

When a substituent larger than hydrogen is in an axial position, it experiences steric repulsion from the other two axial atoms on the same side of the ring.[2] These atoms are separated by three carbons, leading to the term "1,3-diaxial interaction."[2][5] This interaction is the primary reason that substituents preferentially occupy the more stable equatorial position.[2][6]

The A-Value: A Quantitative Measure of Steric Strain

The energetic cost of placing a substituent in the axial position versus the equatorial position is known as its "A-value."[4][6][7] This value represents the difference in Gibbs free energy (ΔG) between the two conformers.[6] For a methyl group, the A-value is approximately 1.74 kcal/mol (7.3 kJ/mol).[6] This energy arises from two 1,3-diaxial interactions between the axial methyl group and the axial hydrogens at the C3 and C5 positions. Therefore, each individual CH₃-H 1,3-diaxial interaction contributes approximately half of the A-value, or ~0.87 kcal/mol, to the total strain energy of the conformer.

Calculating Strain Energy in Trimethylcyclohexane Isomers

The total conformational strain energy of a substituted cyclohexane can be estimated by summing the energetic penalties of all steric interactions, primarily the 1,3-diaxial interactions. The A-values are additive, allowing for the calculation of energy differences in polysubstituted rings.[7]

The process involves:

-

Drawing the two possible chair conformations for a given isomer.

-

Identifying all axial substituents in each conformation.

-

Counting the number and type of 1,3-diaxial interactions (e.g., CH₃-H, CH₃-CH₃).

-

Summing the energy values for these interactions to find the total strain for each conformer.

A more severe interaction occurs when two methyl groups are in a 1,3-diaxial arrangement. The steric strain for a CH₃-CH₃ interaction is considerably higher than for a CH₃-H interaction, estimated to be greater than 5 kcal/mol. For the calculations below, we will use the following standard energy values:

-

One CH₃-H 1,3-diaxial interaction: 0.87 kcal/mol

-

One CH₃-CH₃ 1,3-diaxial interaction: ~5.4 kcal/mol

The following table summarizes the strain calculations for various conformers of 1,3,5- and 1,2,3-trimethylcyclohexane.

| Isomer | Conformer | Axial Groups | 1,3-Diaxial Interactions | Total Strain Energy (kcal/mol) | Relative Stability |

| cis-1,3,5-Trimethylcyclohexane | e,e,e | None | None | 0 | Most Stable |

| a,a,a | 3 x CH₃ | 3 x CH₃-CH₃ | 3 x 5.4 = 16.2 | Least Stable | |

| trans-1,3,5-Trimethylcyclohexane | e,e,a | 1 x CH₃ | 2 x CH₃-H | 2 x 0.87 = 1.74 | Equally Stable |

| a,a,e | 1 x CH₃ | 2 x CH₃-H | 2 x 0.87 = 1.74 | Equally Stable | |

| cis,cis,cis-1,2,3-Trimethylcyclohexane | e,e,a | 1 x CH₃ | 2 x CH₃-H | 2 x 0.87 = 1.74 | More Stable [8] |

| a,a,e | 2 x CH₃ | 2 x CH₃-H, 1 x CH₃-CH₃ | (2 x 0.87) + 5.4 = 7.14 | Less Stable | |

| trans,trans,trans-1,2,3-Trimethylcyclohexane | e,e,e | None | None | 0 | Most Stable [8] |

| a,a,a | 3 x CH₃ | 3 x CH₃-H, 3 x CH₃-CH₃ | (3 x 0.87) + (3 x 5.4) = 18.81 | Least Stable |

Methodologies for Determining Strain Energy

The energetic differences between conformers can be determined through both experimental and computational methods.

Experimental Protocol: Low-Temperature NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying conformational equilibria.[9] At room temperature, the ring flip of cyclohexane is too rapid on the NMR timescale, resulting in averaged signals.[9] By lowering the temperature, this interconversion can be slowed or "frozen out," allowing for the observation of signals from individual conformers.

Detailed Methodology:

-

Sample Preparation: Dissolve a pure sample of the trimethylcyclohexane isomer in a suitable solvent that remains liquid at low temperatures (e.g., deuterated chloroform, toluene-d8).

-

Temperature Control: Place the sample in an NMR spectrometer equipped with a variable temperature probe. Cool the sample to a temperature where the ring flip is slow, typically in the range of 180-200 K.[9]

-

Data Acquisition: Acquire a ¹H NMR spectrum at the low temperature. At this point, distinct sets of signals corresponding to the axial and equatorial protons of each conformer will be visible.[9]

-

Data Analysis:

-

Identify and assign the signals for each conformer.

-

Integrate the area under well-resolved signals corresponding to each conformer. The ratio of the integrals directly corresponds to the population ratio of the conformers.[9]

-

Calculate the equilibrium constant (K_eq) from the population ratio: K_eq = [equatorial-rich conformer] / [axial-rich conformer].

-

Use the Gibbs free energy equation, ΔG = -RTln(K_eq) , to calculate the energy difference between the conformers, where R is the gas constant and T is the temperature in Kelvin.[2]

-

Computational Protocols: Molecular Modeling

Computational chemistry offers a direct way to calculate the energies of different conformers and thus the strain energy.

Methodology Overview:

-

Structure Generation: Build the 3D structures of the different chair conformers of the desired trimethylcyclohexane isomer using molecular modeling software.

-

Energy Minimization: Perform geometry optimization and energy minimization for each conformer. This can be done using various levels of theory:

-

Molecular Mechanics (MM): Utilizes classical physics force fields (e.g., MMFF, AMBER). It is computationally fast and effective for conformational analysis of hydrocarbons.

-

Quantum Mechanics (QM): Provides more accurate energies by solving the Schrödinger equation. Methods like Density Functional Theory (DFT) or ab initio calculations (e.g., Møller-Plesset perturbation theory) are used.[10]

-

-

Strain Energy Calculation: The strain energy is the difference between the calculated electronic energy of the optimized conformer and a strain-free reference value, which can be derived from computational group equivalents.[10] The relative stability of two conformers is simply the difference in their final calculated energies.

Visualizing Strain and Analytical Workflows

Diagrams are essential for understanding the spatial relationships that lead to steric strain and for outlining the analytical process.

Caption: 1,3-Diaxial interactions in axial-methylcyclohexane.

Caption: Logical workflow for strain energy calculation.

Conclusion

The calculation of 1,3-diaxial strain is a cornerstone of conformational analysis for cyclohexane derivatives. By understanding the energetic cost associated with axial substituents, particularly the well-established A-value for a methyl group, researchers can accurately predict the most stable conformation of complex molecules like trimethylcyclohexanes. This predictive power is invaluable in drug design and development, where molecular shape and conformational stability are intrinsically linked to therapeutic efficacy and interaction with biological targets. The systematic application of the principles outlined in this guide, supported by experimental (NMR) and computational methodologies, provides a robust framework for analyzing and engineering molecules with desired three-dimensional structures.

References

- 1. benchchem.com [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. fiveable.me [fiveable.me]

- 4. Axial/Equatorial Exchange in Cyclohexanes [sites.science.oregonstate.edu]

- 5. m.youtube.com [m.youtube.com]

- 6. A value (organic chemistry) - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

Navigating the Stereochemical Maze: A Technical Guide to the IUPAC Nomenclature of 1,2,3-Trimethylcyclohexane Stereoisomers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stereoisomers of 1,2,3-trimethylcyclohexane, a fundamental model system in stereochemistry. An understanding of the nuanced spatial arrangements of its methyl groups is critical for applications in organic synthesis, medicinal chemistry, and materials science, where stereochemistry dictates molecular properties and biological activity. This document outlines the IUPAC nomenclature, conformational analysis, and experimental methodologies used to distinguish and characterize these isomers.

Stereoisomerism in 1,2,3-Trimethylcyclohexane

1,2,3-Trimethylcyclohexane (C₉H₁₈) is a saturated cyclic hydrocarbon with three stereocenters at carbons 1, 2, and 3.[1] This substitution pattern gives rise to a total of four stereoisomers: one pair of enantiomers and two meso compounds.[2] The relationships between these isomers are defined by the relative orientations (cis/trans) of the three methyl groups with respect to the cyclohexane (B81311) ring.

The four geometric isomers are:

-

(1R,2R,3S)-1,2,3-trimethylcyclohexane and its enantiomer (1S,2S,3R)-1,2,3-trimethylcyclohexane

-

(1R,2S,3R)-1,2,3-trimethylcyclohexane (a meso compound)

-

all-cis-1,2,3-trimethylcyclohexane (another meso compound)

These stereoisomers can be systematically named using both the cis/trans and the Cahn-Ingold-Prelog (R/S) conventions.

Stereochemical Relationships

Caption: Stereochemical relationships between the isomers of 1,2,3-trimethylcyclohexane.

Conformational Analysis and Stability

The stability of the 1,2,3-trimethylcyclohexane stereoisomers is primarily determined by the conformational preferences of the methyl groups on the chair conformation of the cyclohexane ring. Equatorial substituents are generally more stable than axial substituents due to the avoidance of 1,3-diaxial interactions.

The relative stability of the chair conformers can be quantitatively assessed by considering the steric strain energies associated with different interactions.

| Interaction | Approximate Strain Energy (kcal/mol) |

| Axial Methyl Group (1,3-diaxial with H) | ~1.74 |

| Gauche Butane (adjacent Me-Me) | ~0.9 |

| 1,3-Diaxial Me-Me | ~3.7 |

Conformational Analysis of cis,trans,cis-1,2,3-Trimethylcyclohexane

This isomer can exist in two primary chair conformations that interconvert via a ring flip.

-

Conformer A (a,e,a): Two axial methyl groups and one equatorial methyl group.

-

Conformer B (e,a,e): Two equatorial methyl groups and one axial methyl group.

Caption: Conformational equilibrium of cis,trans,cis-1,2,3-trimethylcyclohexane.

A quantitative analysis of the steric strain reveals that Conformer B is significantly more stable.

| Conformer | Axial Me | Gauche Me-Me Interactions | Total Strain (kcal/mol) |

| A (a,e,a) | 2 | 2 | ~5.28 |

| B (e,a,e) | 1 | 2 | ~3.54 |

Experimental Protocols

Synthesis of 1,2,3-Trimethylcyclohexane Isomers